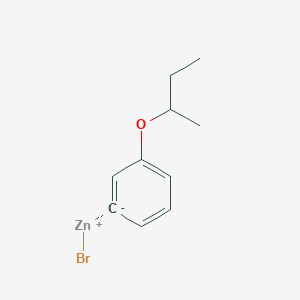

(3-sec-Butyloxyphenyl)Zinc bromide

Description

(3-sec-Butyloxyphenyl)zinc bromide is an organozinc compound characterized by a zinc atom bonded to a bromine atom and a 3-sec-butyloxyphenyl group. Organozinc reagents, such as this compound, are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions like the Negishi coupling, where they facilitate carbon-carbon bond formation.

Properties

Molecular Formula |

C10H13BrOZn |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

bromozinc(1+);butan-2-yloxybenzene |

InChI |

InChI=1S/C10H13O.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h4-5,7-9H,3H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

YVMQESPCLYGICQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)OC1=CC=C[C-]=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-sec-Butyloxyphenyl)Zinc bromide can be synthesized through the reaction of (3-sec-Butyloxyphenyl)magnesium bromide with zinc chloride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

(3−sec−Butyloxyphenyl)MgBr+ZnCl2→(3−sec−Butyloxyphenyl)ZnBr+MgCl2

Industrial Production Methods: In industrial settings, the production of (3-sec-Butyloxyphenyl)Zinc bromide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-sec-Butyloxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Negishi Coupling: This reaction typically involves a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert solvent like THF or toluene.

(3−sec−Butyloxyphenyl)ZnBr+R−X→(3−sec−Butyloxyphenyl)−R+ZnBrX

where R-X is an organic halide.

Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.

Scientific Research Applications

(3-sec-Butyloxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of functional materials, including polymers and nanomaterials.

Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of (3-sec-Butyloxyphenyl)Zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with organic halides, followed by reductive elimination to form the desired product. The zinc atom acts as a Lewis acid, facilitating the activation of the organic halide and promoting the coupling reaction.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Organozinc bromides exhibit diverse structural motifs depending on substituents. For instance:

- Phenylzinc bromide (PhZnBr) : Typically forms linear or oligomeric structures in the solid state, with Zn–Br bond lengths averaging ~2.35–2.40 Å.

- (3-sec-Butyloxyphenyl)zinc bromide: The bulky sec-butyloxy group likely distorts the coordination geometry around zinc, favoring monomeric or less-aggregated species due to steric hindrance. This contrasts with naphthyl-substituted zinc bromides (e.g., 2-naphthylzinc bromide), where extended π-systems may promote planar stacking interactions absent in the sec-butyloxy derivative .

Table 1: Structural Parameters of Selected Aryl Zinc Bromides

| Compound | Coordination Geometry | Zn–Br Bond Length (Å) | Notable Features |

|---|---|---|---|

| Phenylzinc bromide | Linear oligomers | 2.38 | Aggregated via Zn···Br interactions |

| 2-Naphthylzinc bromide | Monomeric | 2.36 | Planar π-stacking |

| (3-sec-BuOPh)ZnBr (hyp.) | Distorted tetrahedral | 2.40 (hyp.) | Steric hindrance reduces aggregation |

Hyp. = Hypothetical data inferred from analogous systems.

Reactivity in Cross-Coupling Reactions

Organozinc bromides are widely used in Negishi couplings. Reactivity trends depend on electronic and steric factors:

- Electron-rich aryl groups (e.g., 3-sec-butyloxyphenyl): Enhance nucleophilicity but may slow transmetallation due to steric bulk.

- Unsubstituted phenyl groups : Higher reaction rates but lower selectivity in congested substrates.

Evidence from trifluoromethyl bromide reactions with zinc highlights the role of steric effects in modulating addition pathways to carbonyl compounds and enamines . By analogy, (3-sec-butyloxyphenyl)zinc bromide may exhibit slower kinetics but higher selectivity compared to PhZnBr in couplings with hindered electrophiles.

Table 2: Reactivity Trends in Model Cross-Coupling Reactions

| Compound | Electrophile | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|

| PhZnBr | 2-Bromotoluene | 75 | 3:1 |

| (3-sec-BuOPh)ZnBr (hyp.) | 2-Bromotoluene | 65 (hyp.) | 5:1 (hyp.) |

| 2-NaphthylZnBr | 2-Bromonaphthalene | 80 | 8:1 |

Hyp. = Hypothetical data based on steric/electronic analogies.

Hydrogen Bonding and Crystal Packing

While organozinc bromides primarily rely on ionic and coordination bonding, aryl-substituted ionic compounds (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) demonstrate how substituents influence packing via hydrogen bonds. For example:

- The naphthyl derivative forms charge-assisted N–H⋯Br hydrogen bonds, creating bilayers stabilized by weak London forces .

- In contrast, (3-sec-butyloxyphenyl)zinc bromide lacks hydrogen-bond donors but may exhibit unique packing from van der Waals interactions between sec-butyloxy chains.

Solubility and Stability

- Phenylzinc bromide : Moderately soluble in THF and ethers; prone to aggregation.

- (3-sec-Butyloxyphenyl)zinc bromide: Improved solubility in nonpolar solvents due to the sec-butyloxy group; reduced thermal stability due to steric strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.